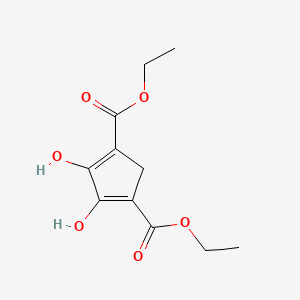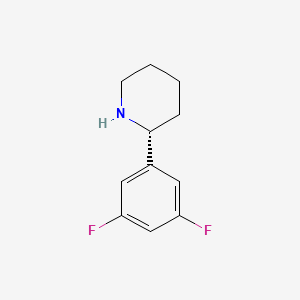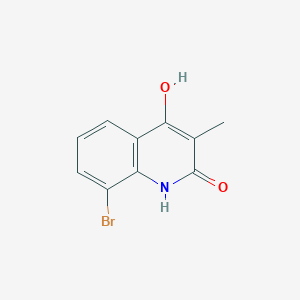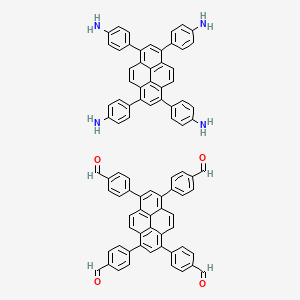
Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate is an organic compound with the molecular formula C11H14O6 and a molecular weight of 242.23 g/mol . This compound is characterized by its cyclopentadiene ring substituted with two hydroxyl groups and two ester groups. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate typically involves the reaction of cyclopentadiene with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: Formation of diethyl 4,5-dioxocyclopenta-3,5-diene-1,3-dicarboxylate.
Reduction: Formation of diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dimethanol.
Substitution: Formation of diethyl 4,5-dichlorocyclopenta-3,5-diene-1,3-dicarboxylate.
Aplicaciones Científicas De Investigación
Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate involves its interaction with molecular targets through its functional groups. The hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in research .
Comparación Con Compuestos Similares
- Diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate
- Diethyl 3,4-dihydroxycyclopent-1-ene-1,2-dicarboxylate
Comparison: Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate is unique due to its specific substitution pattern on the cyclopentadiene ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the position of the hydroxyl groups influences the compound’s ability to undergo specific reactions and interact with other molecules .
Propiedades
Fórmula molecular |
C11H14O6 |
|---|---|
Peso molecular |
242.22 g/mol |
Nombre IUPAC |
diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-3-16-10(14)6-5-7(9(13)8(6)12)11(15)17-4-2/h12-13H,3-5H2,1-2H3 |
Clave InChI |
DIECDYKPEFJMCO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(C1)C(=O)OCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15051858.png)
![(1S)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B15051868.png)

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B15051878.png)

![(1S,3S,4S)-2-tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B15051891.png)
![(2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B15051896.png)



![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B15051918.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051940.png)
